dehydroglyasperin D

Overview

Description

Mechanism of Action

Dehydroglyasperin D (DHGA-D) is a compound found in licorice that has been shown to exhibit various pharmacological effects . This article will delve into the mechanism of action of DHGA-D, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of DHGA-D is the Mixed Lineage Kinase 3 (MLK3) . MLK3 is a protein kinase involved in the regulation of inflammatory responses. It plays a crucial role in the activation of the mitogen-activated protein kinase (MAPK) signaling pathway .

Mode of Action

DHGA-D interacts with its target, MLK3, through direct binding . This interaction results in the suppression of MLK3 activity, thereby inhibiting the phosphorylation of the mitogen-activated protein kinase kinase (MKK) 3/6/p38, MAPK/Elk-1, MKK4/c-Jun N-terminal kinase (JNK) 1/2/c-Jun/mitogen, and stress-activated protein kinase (MSK) .

Biochemical Pathways

The interaction between DHGA-D and MLK3 affects the MAPK signaling pathway . This pathway is involved in various cellular processes, including inflammation. By suppressing MLK3 activity, DHGA-D inhibits the activation of this pathway, leading to a reduction in inflammation .

Result of Action

The suppression of MLK3 activity by DHGA-D leads to a significant reduction in UVB-induced COX-2 expression . COX-2 is an enzyme that plays a key role in inflammation and pain. Therefore, the inhibition of COX-2 expression results in anti-inflammatory effects .

Action Environment

The efficacy and stability of DHGA-D can be influenced by various environmental factors. For instance, UVB radiation can induce skin inflammation, which can be mitigated by the action of DHGA-D . .

Biochemical Analysis

Biochemical Properties

Dehydroglyasperin D inhibits rat and human Aldose Reductase (AR), with IC50 values of 62.4 μM and 176.2 μM respectively . It also shows anti-inflammatory activity by inhibiting COX-2 expression and the MLK3 signaling pathway .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells. It has anti-obesity and antioxidant effects . It also inhibits melanin synthesis , which could have implications for skin health and appearance.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the activity of Aldose Reductase, an enzyme involved in the polyol pathway of glucose metabolism . It also inhibits the expression of COX-2, an enzyme involved in inflammation, and affects the MLK3 signaling pathway .

Metabolic Pathways

This compound is involved in the polyol pathway of glucose metabolism through its inhibition of Aldose Reductase . It may also affect other metabolic pathways through its inhibition of COX-2 and impact on the MLK3 signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dehydroglyasperin D can be synthesized through various chemical reactions involving the prenylation of flavonoid precursors. The synthetic route typically involves the use of prenyl bromide and a base such as potassium carbonate in an organic solvent like dimethylformamide . The reaction is carried out under reflux conditions to facilitate the formation of the prenylated product.

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction from Glycyrrhiza uralensis roots. The extraction process involves the use of solvents such as ethanol or hexane to isolate the compound from the plant material . The extract is then purified using chromatographic techniques to obtain this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Dehydroglyasperin D undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted flavonoid derivatives.

Scientific Research Applications

Dehydroglyasperin D has a wide range of scientific research applications:

Comparison with Similar Compounds

Dehydroglyasperin D is compared with other prenylated flavonoids such as dehydroglyasperin C and isoangustone A:

Dehydroglyasperin C: Similar to this compound, it is isolated from Glycyrrhiza uralensis and exhibits antioxidant and anti-inflammatory properties.

Isoangustone A: Another prenylated flavonoid from licorice, known for its anti-cancer and anti-inflammatory activities.

This compound stands out due to its potent aldose reductase inhibitory activity and its ability to inhibit melanin synthesis, making it unique among similar compounds .

Biological Activity

Dehydroglyasperin D (DGD), a phenylflavonoid derived from licorice (Glycyrrhiza uralensis), has garnered attention for its diverse biological activities. This article explores its antioxidant, anti-inflammatory, anti-cancer, and anti-melanogenic properties, supported by various studies and findings.

Antioxidant Activity

DGD exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. Research indicates that DGD effectively scavenges free radicals and reduces lipid peroxidation in various cell types.

| Compound | Ferric Reducing Activity | DPPH Scavenging | ABTS Scavenging | Singlet Oxygen Scavenging |

|---|---|---|---|---|

| DGD | High | Moderate | Moderate | High |

| DGC | Highest | Highest | Highest | Highest |

| IsoA | Moderate | Moderate | Moderate | Moderate |

- In a study comparing the antioxidant activities of DGD, dehydroglyasperin C (DGC), and isoangustone A (IsoA), DGD demonstrated effective scavenging of DPPH and ABTS radicals, although it was less potent than DGC .

- Furthermore, DGD showed a significant reduction in hydrogen peroxide-induced reactive oxygen species (ROS) production in HepG2 cells, highlighting its protective role against oxidative damage .

Anti-Inflammatory Effects

DGD has been identified as a promising anti-inflammatory agent. It exerts its effects by modulating key inflammatory pathways:

- Mechanism : DGD inhibits the expression of cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2) production in UVB-induced skin inflammation models. It achieves this by directly binding to and inhibiting mixed-lineage kinase 3 (MLK3), which is pivotal in MAPK signaling pathways .

- Case Study : In HaCaT human keratinocytes, treatment with DGD significantly suppressed UVB-induced COX-2 expression without compromising cell viability. This suggests its potential use in dermatological applications to manage inflammation .

Anti-Cancer Activity

The anti-cancer properties of DGD have been explored primarily in colorectal cancer:

- Mechanism : DGD inhibits the proliferation of HT-29 human colorectal cancer cells by directly interacting with phosphatidylinositol 3-kinase (PI3K), leading to reduced Akt phosphorylation. This interaction disrupts critical signaling pathways involved in cell growth and survival .

- Findings : Studies demonstrated that DGD significantly suppressed both anchorage-dependent and independent growth of cancer cells, indicating its potential as a therapeutic agent against colorectal cancer .

Anti-Melanogenic Effects

Recent research has highlighted the role of DGD in regulating melanin synthesis:

- Mechanism : DGD inhibits melanin production by downregulating microphthalmia-associated transcription factor (MITF) and tyrosinase activity in melanocytes. This effect is mediated through the ERK and Akt signaling pathways, promoting MITF degradation .

- Results : In vitro studies showed that non-cytotoxic concentrations of DGD effectively reduced melanin synthesis, suggesting its application in treating hyperpigmentation disorders .

Properties

IUPAC Name |

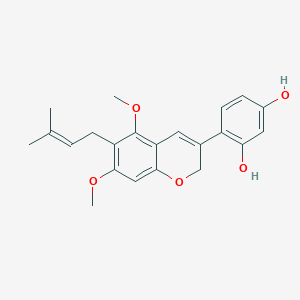

4-[5,7-dimethoxy-6-(3-methylbut-2-enyl)-2H-chromen-3-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O5/c1-13(2)5-7-17-20(25-3)11-21-18(22(17)26-4)9-14(12-27-21)16-8-6-15(23)10-19(16)24/h5-6,8-11,23-24H,7,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJJASRUTXHRAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1OC)C=C(CO2)C3=C(C=C(C=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517885-72-2 | |

| Record name | Dehydroglyasperin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0517885722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEHYDROGLYASPERIN D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N265YUZ764 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.